An In-depth Technical Guide to the Properties of 11H-Benzo[a]carbazole
An In-depth Technical Guide to the Properties of 11H-Benzo[a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
11H-Benzo[a]carbazole is a polycyclic aromatic hydrocarbon containing a carbazole nucleus fused to a benzene ring. This scaffold is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The carbazole core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antitumor, anti-inflammatory, and antimicrobial properties. Its rigid and planar structure also lends itself to applications in organic electronics. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 11H-Benzo[a]carbazole and its derivatives, supported by experimental data and methodologies.
Chemical and Physical Properties
11H-Benzo[a]carbazole is a solid, crystalline compound at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁N | [1][2] |
| Molecular Weight | 217.27 g/mol | [1][2] |
| CAS Number | 239-01-0 | [2] |
| Appearance | White to off-white powder/crystals | [3] |
| Melting Point | 266 °C | [3] |
| Boiling Point | 456 °C | |
| Solubility | Slightly soluble in acetonitrile and DMSO | |
| logP (Octanol/Water) | 4.65 | |
| pKa | 17.00 ± 0.30 (Predicted) | |
| λmax (in Ethanol) | 354 nm |
Table 1: Physical and Chemical Properties of 11H-Benzo[a]carbazole
Spectroscopic Data
The structural elucidation and characterization of 11H-Benzo[a]carbazole are accomplished through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 11H-Benzo[a]carbazole in ethanol shows a maximum absorbance at 354 nm.[2]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[2]
Experimental Protocols
Synthesis of 11H-Benzo[a]carbazole and its Derivatives
Several synthetic routes to 11H-Benzo[a]carbazole and its derivatives have been reported. A general photochemical synthesis approach involves the following key steps:
-
Goldberg Arylation: Reaction of an appropriate acetamido-tetrahydronaphthalene with an aryl halide.
-
Hydrolysis: Removal of the acetyl group to yield an N-phenyl-tetrahydronaphthylamine intermediate.
-
Photolysis: Intramolecular cyclization of the intermediate using light to form the tetrahydro-11H-benzo[a]carbazole.
-
Dehydrogenation: Aromatization of the tetrahydro derivative to yield 11H-Benzo[a]carbazole using a dehydrogenating agent like chloranil.[5]
Another versatile method involves the intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds using a solid acidic catalyst.[1]
Caption: General experimental workflow for the synthesis and evaluation of 11H-Benzo[a]carbazole derivatives.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity of a compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
11H-Benzo[a]carbazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the 11H-Benzo[a]carbazole derivative and incubate for 24-72 hours. Include vehicle controls (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).[6][7]
Biological Evaluation: Estrogen Receptor Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled estrogen from the estrogen receptor (ER).[8][9]
Materials:
-
Rat uterine cytosol (as a source of ER) or recombinant human ERα
-
³H-17β-estradiol (radioligand)
-
Test compound (11H-Benzo[a]carbazole derivative)
-
Assay buffer
-
Scintillation counter
Protocol:
-
Incubation: Incubate a fixed concentration of ³H-17β-estradiol and ER with increasing concentrations of the test compound.
-
Separation: Separate the bound from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.[10][11]
Biological Activities and Mechanism of Action
Derivatives of 11H-Benzo[a]carbazole have demonstrated a range of biological activities, with antitumor and estrogenic/antiestrogenic effects being the most prominent.
Antitumor Activity
Numerous studies have reported the potent cytotoxic effects of 11H-Benzo[a]carbazole derivatives against various cancer cell lines. The mechanism of action is often attributed to their ability to intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division.[12]
Some carbazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One proposed mechanism involves the activation of the p53 tumor suppressor pathway. This can be triggered by the upstream activation of mitogen-activated protein kinases (MAPKs) such as p38-MAPK and JNK.[13]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Substituted 11H-benzo[a]carbazole-5-carboxamides | A549 (Lung Cancer) | Potent activity reported | |
| Substituted 11H-benzo[a]carbazole-5-carboxamides | HCT-116 (Colon Cancer) | Potent activity reported | |
| Hydroxylated 11-alkylbenzo[a]carbazoles | MCF-7 (Breast Cancer) | Inhibitory activity reported | [10] |
Table 2: Antitumor Activity of Selected 11H-Benzo[a]carbazole Derivatives
Caption: Proposed signaling pathway for carbazole derivative-induced apoptosis via p38 MAPK/JNK and p53 activation.
Estrogen Receptor Binding and Activity
Certain hydroxylated derivatives of 11H-Benzo[a]carbazole exhibit high binding affinity for the estrogen receptor.[10] Depending on the substitution pattern, these compounds can act as either estrogens (agonists) or antiestrogens (antagonists). This suggests their potential for development as therapies for hormone-dependent cancers, such as certain types of breast cancer. The binding affinity is influenced by the position of hydroxyl groups on the aromatic rings.[10]
| Derivative | Relative Binding Affinity (RBA) (Estradiol = 100) | Reference |
| 3-hydroxy-11-alkylbenzo[a]carbazole derivative (13b) | 30 | [10] |
| 3,8-dihydroxy-11-alkylbenzo[a]carbazole derivative (16b) | 13 | [10] |
| 3,9-dihydroxy-11-alkylbenzo[a]carbazole derivative (25a) | 20 | [10] |
Table 3: Estrogen Receptor Binding Affinity of Selected 11H-Benzo[a]carbazole Derivatives
Aryl Hydrocarbon Receptor (AhR) Activation
Carbazoles, due to their polycyclic aromatic structure, are also investigated for their potential to interact with the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in sensing and metabolizing environmental toxins. Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which are involved in the metabolism of xenobiotics.[14][15][16][17][18]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway potentially activated by carbazoles.
Toxicology
The toxicological profile of 11H-Benzo[a]carbazole is not extensively studied. However, as a class of compounds, some polycyclic aromatic hydrocarbons are known for their carcinogenic potential. The toxicity is often linked to their metabolic activation by cytochrome P450 enzymes. Therefore, a thorough toxicological assessment is crucial for any derivative of 11H-Benzo[a]carbazole being considered for therapeutic development.
Conclusion
11H-Benzo[a]carbazole represents a versatile scaffold with significant potential in drug discovery and materials science. Its derivatives have demonstrated promising antitumor and estrogen receptor-modulating activities. This technical guide has summarized the key chemical, physical, and biological properties of this compound class, along with relevant experimental protocols. Further research is warranted to fully elucidate the mechanisms of action, optimize the therapeutic potential, and assess the safety profiles of novel 11H-Benzo[a]carbazole derivatives. The provided methodologies and data serve as a valuable resource for researchers and professionals engaged in the development of new chemical entities based on this promising heterocyclic system.
References
- 1. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11H-Benzo[a]carbazole [webbook.nist.gov]
- 3. nbinno.com [nbinno.com]
- 4. spectrabase.com [spectrabase.com]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Benzo[a]carbazole derivatives. Synthesis, estrogen receptor binding affinities, and mammary tumor inhibiting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Exploration of Benzo[b]carbazole-6,11-diones as anticancer agents: Synthesis and studies of hTopoIIα inhibition and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex chemical signals dictate Ah receptor activation through the gut-lung axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzo[a]pyrene activates an AhR/Src/ERK axis that contributes to CYP1A1 induction and stable DNA adducts formation in lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
